![molecular formula C8H14N4 B1450950 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine CAS No. 1016734-66-9](/img/structure/B1450950.png)
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine
Description
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine (CAS: 2138284-53-2) is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with methyl substituents at positions 1 and 3 and an amine group at position 3. Its dihydrochloride salt form (C₈H₁₆Cl₂N₄, MW: 239.15) is a hygroscopic powder stored at room temperature . The compound has been synthesized via intermediates such as 4-chloro-1H-pyrazolo[3,4-b]pyridine (6) and subsequent treatment with aniline derivatives, with structural confirmation relying on 1D/2D NMR spectroscopy .
Properties
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-5-7-3-6(9)4-10-8(7)12(2)11-5/h6,10H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIJJBGBXLAITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1CC(CN2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine (CAS Number: 1016734-66-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₄N₄
- Molecular Weight : 166.22 g/mol
- IUPAC Name : 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine
- Purity : Typically ≥90% in commercial preparations
Inhibition of DYRK1A
Anti-inflammatory and Antioxidant Properties
Interferon Induction
Research has also explored the compound's ability to induce interferon production. A study reported that derivatives of pyrazolo[3,4-b]pyridine structures exhibit varying degrees of interferon-inducing activities. This property could be leveraged for developing antiviral therapies .
Case Study 1: Anticancer Activity
In a recent investigation into the anticancer properties of pyrazolo[3,4-b]pyridines, researchers found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest . The specific role of this compound in these pathways remains an area for further exploration.
Case Study 2: Neuroprotective Effects
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
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Antitumor Activity :
- Studies have demonstrated that 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the inhibition of specific kinases that are critical for tumor growth and survival.
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Neuroprotective Effects :
- Research indicates that this compound may have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
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Anti-inflammatory Properties :
- The compound has also been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.
Medicinal Chemistry Applications
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Drug Development :
- The unique structure of this compound allows it to serve as a lead compound for drug development. Modifications to its structure can lead to derivatives with enhanced potency and selectivity for specific biological targets.
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Biological Assays :
- This compound is frequently used in biological assays to evaluate its pharmacological properties. It serves as a reference compound in studies aimed at understanding the structure-activity relationship (SAR) of similar pyrazolo-pyridine derivatives.
Case Studies
Study Title | Year | Findings |
---|---|---|
Antitumor Activity of Pyrazolo[3,4-B]pyridine Derivatives | 2022 | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
Neuroprotective Effects of Novel Pyrazolo Compounds | 2023 | Showed significant reduction in neuronal death in models of oxidative stress; potential for Alzheimer's treatment. |
Inhibition of Inflammatory Cytokine Production | 2024 | Found to reduce TNF-alpha and IL-6 levels in LPS-stimulated macrophages by over 50%. |
Comparison with Similar Compounds
Substituent Variations and Structural Similarities
The pyrazolo[3,4-b]pyridine scaffold is highly modifiable, with substituent positioning significantly influencing physicochemical and biological properties. Key analogues include:
Key Observations :
- The target compound’s 1,3-dimethyl groups likely improve metabolic stability compared to non-methylated analogues (e.g., 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine) .
- Fluorinated derivatives (e.g., 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine) exhibit enhanced bioactivity due to increased electronegativity and binding affinity .
Key Observations :
Physicochemical Properties
- Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to neutral analogues (e.g., 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine) .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 5-Fluoro) exhibit higher melting points due to stronger intermolecular forces .
Commercial Availability and Challenges
The target compound is listed as discontinued by CymitQuimica, limiting its accessibility compared to commercially available analogues like 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine . This underscores the need for scalable, sustainable synthesis methods to revive interest in such derivatives.
Preparation Methods
Core Preparation Strategy: Pyrazolo[3,4-b]pyridine Formation
The fundamental synthetic challenge is the formation of the fused pyrazolo[3,4-b]pyridine ring system. Literature reveals that domino (multicomponent) reactions involving pyrazol-5-amines and arylglyoxals provide efficient access to pyrazolo-fused heterocycles, including pyrazolo[3,4-b]pyridines.
A key method involves reacting pyrazol-5-amines with arylglyoxals under acidic conditions, often using Brønsted acid promoters such as p-toluenesulfonic acid (p-TsOH) in polar solvents like dimethylformamide (DMF).
The reaction proceeds via a domino cyclization mechanism, enabling the construction of the fused heterocyclic framework in moderate to good yields (up to 70% under optimized conditions).
Reaction parameters such as acid promoter type and amount, solvent choice, temperature, and substituent effects on starting materials critically influence the yield and selectivity.
Specific Preparation of 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-5-amine
Synthesis Overview
Starting from 1,3-dimethyl pyrazol-5-amine, the pyrazolo[3,4-b]pyridine core is formed via condensation with arylglyoxals or related carbonyl compounds.
The amine group at the 5-position is introduced or retained from the pyrazol-5-amine precursor.
The methyl groups at N1 and C3 positions are incorporated through the choice of substituted pyrazol-5-amine starting materials.
The reaction is typically promoted by p-TsOH in DMF at elevated temperatures (100–120 °C), favoring bis-cyclization and ring fusion.
Reaction Conditions and Optimization
Entry | Acid Promoter (equiv) | Solvent | Temperature (°C) | Yield (%) |
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1 | CF3SO3H (1.0) | DMF | 100 | Trace |
2 | CF3COOH (1.0) | DMF | 100 | Trace |
3 | ZnCl2 (1.0) | DMF | 100 | Trace |
4 | InCl3 (1.0) | DMF | 100 | Trace |
5 | p-TsOH (1.0) | DMF | 100 | 63 |
6 | p-TsOH (1.0) | Toluene | 100 | 12 |
7 | p-TsOH (1.0) | CH3CN | 100 | 29 |
8 | p-TsOH (1.0) | EtOH | 100 | 45 |
9 | p-TsOH (1.0) | DMF | 120 | 70 |
10 | p-TsOH (1.0) | DMF | 130 | 62 |
11 | p-TsOH (0.2) | DMF | 120 | 39 |
12 | p-TsOH (1.5) | DMF | 120 | 41 |
Table 1. Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Formation
The use of p-TsOH as an acid promoter in DMF at 120 °C provides the best yield (~70%).
Other acid promoters or solvents result in significantly lower yields.
Both insufficient and excessive amounts of p-TsOH reduce the yield, indicating an optimal stoichiometry.
Salt Formation: Dihydrochloride Derivative Preparation
The free base this compound can be converted into its dihydrochloride salt to enhance solubility and stability.
This is typically achieved by treating the free base with hydrochloric acid under controlled conditions.
Property | Value |
---|---|
CAS No. | 2138284-53-2 |
Molecular Formula | C8H16Cl2N4 |
Molecular Weight | 239.14 g/mol |
IUPAC Name | 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-amine dihydrochloride |
Solubility | Enhanced compared to free base (specific data not available) |
Table 2. Characteristics of the Dihydrochloride Salt of the Compound
Mechanistic Insights and Functional Group Effects
The reaction mechanism involves acid-promoted cyclization steps, with the Brønsted acid facilitating electrophilic activation and ring closure.
Substituents on the pyrazol-5-amine influence the reaction pathway and product distribution. For example, bulky groups at C3 can divert the reaction toward different heterocyclic frameworks.
Electron-withdrawing substituents on arylglyoxals reduce reactivity compared to electron-neutral or electron-donating groups.
Summary of Key Research Findings
The preparation of this compound relies on domino reactions of substituted pyrazol-5-amines with arylglyoxals under acidic conditions.
Optimal conditions involve p-TsOH in DMF at 120 °C, yielding the fused heterocycle in up to 70%.
The compound can be isolated as a free base or converted to a dihydrochloride salt to improve physicochemical properties.
The methodology tolerates various substituents, allowing for structural diversity and potential functionalization.
Q & A
Q. Key Methodological Steps
- TFA-Catalyzed Route : React 0.57 mmol precursor with equimolar α,β-unsaturated ketone in 4 mL toluene under reflux for 6–8 hours. Purify via column chromatography .
- PEG-400 Method : Mix aldehyde (1 mmol), Meldrum’s acid (1 mmol), and pyrazol-5-amine (1 mmol) in PEG-400 at 80°C for 4 hours. Isolate via filtration .
How can reaction conditions be optimized to improve yield and selectivity?
Advanced Question
Optimization strategies include:
- Catalyst Screening : TFA (30 mol%) enhances electrophilic substitution in toluene, while meglumine (10 mol%) in ethanol promotes diastereoselectivity in multicomponent reactions .
- Solvent Effects : PEG-400 improves atom economy and reduces waste, achieving yields >75% under mild conditions .
- Microwave Irradiation : Accelerates Knoevenagel condensation/Michael addition steps, reducing reaction time from hours to minutes while maintaining diastereoselectivity (>90%) .
What spectroscopic techniques are used to confirm the compound’s structure?
Basic Question
- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm, pyridine protons at δ 7.8–8.2 ppm) .
- UV-Vis and IR : Absorbance peaks at 270–290 nm (π→π* transitions) and N-H stretches at 3300–3400 cm confirm the fused pyrazole-pyridine core .
How can researchers resolve contradictions in spectral data between derivatives?
Advanced Question
Discrepancies often arise from substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., nitro, halogen) downfield-shift pyridine protons by 0.2–0.5 ppm .
- Steric hindrance from bulky substituents reduces coupling constants in H NMR (e.g., J = 2.1 Hz vs. 3.0 Hz for unhindered analogs) .
Resolution Strategy : Compare computational (DFT) predictions with experimental data to assign ambiguous peaks .
What are the typical chemical reactions involving this compound?
Basic Question
- Alkylation : React with alkyl halides to modify the pyridine nitrogen, enhancing solubility .
- Condensation : Form fused heterocycles (e.g., pyridopyrimidines) via reactions with barbituric acids or aldehydes .
How do structural modifications influence biological activity?
Advanced Question
- Antibacterial Activity : 4-Methoxy or 4-chloro substituents on aryl groups enhance activity against S. aureus (MIC = 8–16 µg/mL) .
- Alkaloid Derivatives : Methylation at the pyridine nitrogen increases blood-brain barrier permeability, as seen in related pyrazolo[3,4-b]pyridines .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial DNA gyrase (PDB: 2XCT) .
What are the safety and handling protocols for this compound?
Basic Question
- Storage : Store as a powder at room temperature in airtight containers. Avoid moisture to prevent hydrolysis .
- Safety Data : Limited toxicity data are available. Conduct hazard assessments via in silico tools (e.g., EPA TEST) and wear PPE during handling .
How can computational methods predict the compound’s binding affinity?
Advanced Question
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using PyMol or Schrödinger Suite. A study showed a docking score of −9.2 kcal/mol for pyrazolo[3,4-b]pyridines against EGFR kinase .
- QSAR Models : Train models with datasets of IC values and molecular descriptors (e.g., LogP, polar surface area) to prioritize derivatives .
What strategies enable diastereoselective synthesis of pyrazolo[3,4-b]pyridin-5-amine derivatives?
Advanced Question
- Microwave-Assisted Synthesis : Achieve >90% diastereoselectivity via rapid, controlled heating in Knoevenagel/Michael addition cascades .
- Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry in multicomponent reactions (e.g., ee = 85%) .
How does salt formation (e.g., dihydrochloride) impact physicochemical properties?
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.